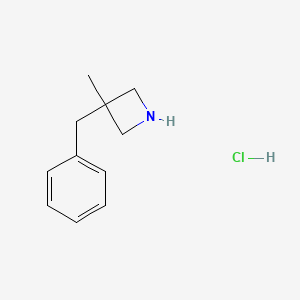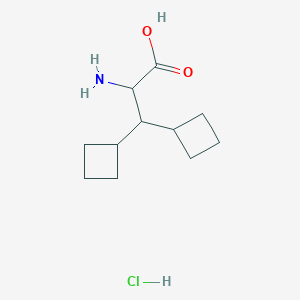
2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride” is a chemical compound with the CAS Number: 1803562-65-3 . It has a molecular weight of 233.74 and is commonly used in scientific research. It exhibits diverse properties and finds application in various fields, including pharmaceuticals and materials science.
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-3,3-dicyclobutylpropanoic acid hydrochloride . The InChI code for this compound is 1S/C11H19NO2.ClH/c12-10(11(13)14)9(7-3-1-4-7)8-5-2-6-8;/h7-10H,1-6,12H2,(H,13,14);1H .
Applications De Recherche Scientifique
Neuroprotective Agent Research
A key research application of compounds similar to 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride is in the field of neuroprotection. A study demonstrated the synthesis and structure-activity relationship of related compounds as potent inhibitors of kynurenine-3-hydroxylase, suggesting potential neuroprotective effects. These compounds were found to prevent the increase in interferon-gamma-induced synthesis of quinolinic acid in human monocyte-derived macrophages (Drysdale et al., 2000).
Enzyme Inhibition Studies
Research into the inhibition of 1-Aminocyclopropane-1-carboxylic acid (ACC) deaminase by derivatives of 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride has been conducted. One such derivative, DFACC, showed instability under physiological conditions but acted as a slow-dissociating inhibitor of ACC deaminase with submicromolar affinity (Liu et al., 2015).
Optical Resolution and Synthesis
There has been significant research in the optical resolution and synthesis of compounds structurally related to 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride. Studies focused on the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid via optical resolutions and crystallization methods (Shiraiwa et al., 2006).
Immunosuppressive Activity
Another research application is in the field of immunosuppression. A study synthesized a series of 2-substituted 2-aminopropane-1,3-diols, structurally related to 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride, and evaluated them for immunosuppressive effects. This research is particularly relevant for potential applications in organ transplantation (Kiuchi et al., 2000).
Antibacterial Compound Synthesis
A study explored the use of compounds related to 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride in synthesizing novel heterocyclic compounds with expected antibacterial activities. This demonstrates the potential application of such compounds in developing new antibacterial agents (El-Hashash et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
2-amino-3,3-di(cyclobutyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c12-10(11(13)14)9(7-3-1-4-7)8-5-2-6-8;/h7-10H,1-6,12H2,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLUHCWYSVWLAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2CCC2)C(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride | |
CAS RN |
1803562-65-3 |
Source


|
| Record name | 2-amino-3,3-dicyclobutylpropanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

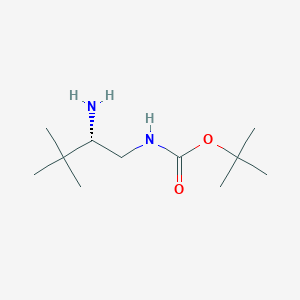
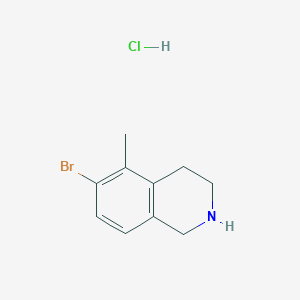
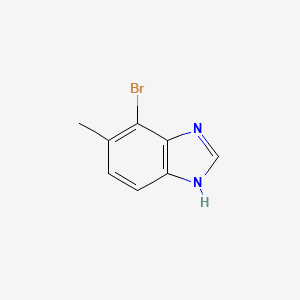
![2-Chloromethyl-4-methoxy-thieno[3,2-d]pyrimidine](/img/structure/B1382866.png)
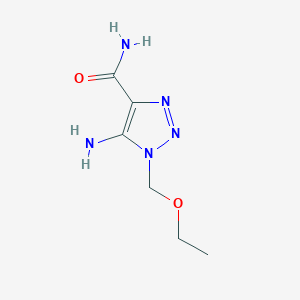
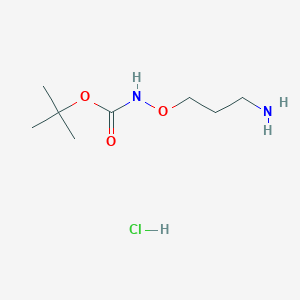
![4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/structure/B1382870.png)
amine dihydrochloride](/img/structure/B1382872.png)
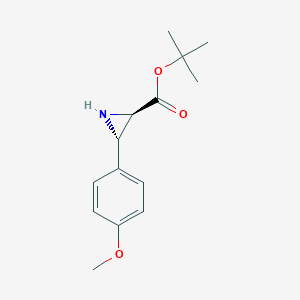
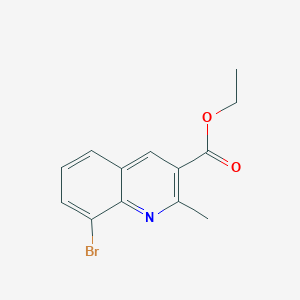
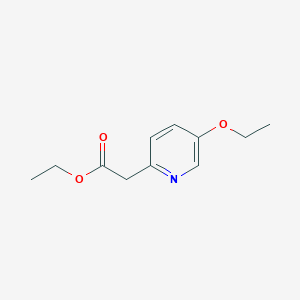
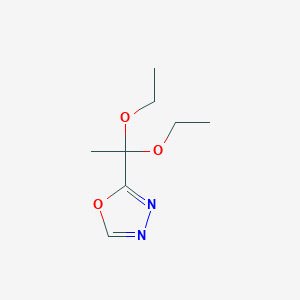
![1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxyethan-1-one hydrochloride](/img/structure/B1382881.png)
